molecular formula C22H27ClN2O4 B6288592 H-D-Dap(Fmoc)-OtBu HCl CAS No. 2656394-66-8

H-D-Dap(Fmoc)-OtBu HCl

Cat. No.: B6288592
CAS No.: 2656394-66-8
M. Wt: 418.9 g/mol
InChI Key: PCXUHWUVCJVBIF-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Dap(Fmoc)-OtBu HCl (CAS: 291529-78-7) is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

  • Dap (2,3-diaminopropionic acid): A non-natural β-amino acid with two amino groups.
  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS).
  • OtBu (tert-butyl ester): Protects the carboxyl group.
  • HCl: The hydrochloride salt form enhances solubility and stability .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXUHWUVCJVBIF-FSRHSHDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dap(Fmoc)-OtBu HCl typically involves the following steps:

    Protection of the Amino Groups: The amino groups of diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting diaminopropanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl group of the protected diaminopropanoic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection and esterification reactions: Using industrial reactors and optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes sequential deprotection to expose functional groups for peptide bond formation.

Fmoc Group Removal

Reagent: 20–30% piperidine in DMF or NMP
Conditions: 10–30 min at room temperature
Mechanism: Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .
Product: H-D-Dap(NH₂)-OtBu·HCl

tert-Butyl Ester Hydrolysis

Reagent: Trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, triisopropylsilane)
Conditions: 1–2 hr at room temperature
Mechanism: Acid-catalyzed cleavage of the ester bond .
Product: H-D-Dap(Fmoc)-OH

Table 1: Deprotection Efficiency Under Standard Conditions

Protecting GroupReagentTime (min)Yield (%)Purity (%)
Fmoc20% piperidine2098≥99
tert-Butyl95% TFA9095≥98

Coupling Reactions

The exposed α-amino group participates in amide bond formation during peptide elongation.

Activation and Coupling

Activating Agents: HOBt/DIC, HATU/DIPEA, or PyBOP/NMM
Solvents: DMF, DCM, or NMP
Coupling Efficiency: >99% at 0.1 mmol scale

Table 2: Comparative Coupling Performance

Activator SystemCoupling Time (min)Epimerization (%)
HATU/DIPEA30<0.5
HOBt/DIC451.2
PyBOP/NMM600.8

Side Reactions and Mitigation

  • Epimerization: Reduced to <0.5% using HATU and low-temperature (0–4°C) coupling .

  • O-Acylation: Negligible (<0.1%) due to steric hindrance from the tert-butyl group.

Acid/Base Sensitivity

  • Stability in TFA: Stable for ≤2 hr; prolonged exposure causes tert-butyl cleavage.

  • Alkaline Conditions: Avoid >pH 9 to prevent β-elimination of the Fmoc group .

Thermal Stability

  • Decomposition Onset: 215°C (TGA data)

  • Storage: Stable at −20°C for >2 years under anhydrous conditions .

Functional Group Reactivity

Functional GroupReactivityApplications
α-Amino (Fmoc-protected)Inert under acidic coupling conditionsOrthogonal deprotection strategies
β-AminoNucleophilic for acylation/sulfonationBranching point in peptide design
tert-Butyl esterStable to bases, cleaved by TFACarboxyl protection in SPPS

Research Advancements

Recent studies highlight its utility in synthesizing constrained peptides via:

  • Lactam Bridging: Intramolecular amidation between β-amino and carboxyl groups .

  • Click Chemistry: Azide-alkyne cycloaddition at the β-amino site for bioconjugation.

Scientific Research Applications

H-D-Dap(Fmoc)-OtBu HCl is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.

    Bioconjugation: For the attachment of peptides to other molecules or surfaces.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Mechanism of Action

The mechanism of action of H-D-Dap(Fmoc)-OtBu HCl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The hydrochloride salt form enhances solubility and stability, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Key Research Findings

  • Efficiency in SPPS : Fmoc-Asp(OtBu)-OSu and Fmoc-Glu(OtBu)-OSu achieve >95% coupling efficiency in automated SPPS, outperforming this compound in stepwise yields .
  • Chirality Preservation: this compound retains enantiomeric purity under alkaline deprotection, a trait shared with Fmoc-β<sup>3</sup>-amino acid derivatives .
  • Scalability: Ruthenium-catalyzed reductions of Fmoc-L-Asp(OtBu)-OH enable gram-scale synthesis of diamino acids, whereas this compound requires meticulous purification .

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